tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

Physicochemical profiling Drug-likeness parameters Medicinal chemistry building blocks

Designing PROTACs or protease inhibitors often stalls on multi-step synthesis of heteroaryl-capped piperazine-glycyl linkers. This compound solves that by delivering the complete pyrazine-2-carbonyl-glycyl-Boc-piperazine scaffold in a single, ready-to-derivatise intermediate. - Pre-installed pyrazine cap avoids linear re-synthesis of nanomolar pharmacophores (e.g., HIV-1 protease IC₅₀ = 6 nM motifs). - Boc-piperazine handle enables one-step deprotection (TFA) and direct conjugation to E3 ligase ligands. - Zero-HBD, clogP 1.37 design simplifies flash purification of early-stage analogues. Compresses hit-to-lead timelines by 3-4 synthetic steps.

Molecular Formula C16H23N5O4
Molecular Weight 349.38 g/mol
Cat. No. B12175418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate
Molecular FormulaC16H23N5O4
Molecular Weight349.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C16H23N5O4/c1-16(2,3)25-15(24)21-8-6-20(7-9-21)13(22)11-19-14(23)12-10-17-4-5-18-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)
InChIKeyGIUSKRNDWUAIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate: Structural & Procurement Baseline


tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate (molecular formula C₁₆H₂₃N₅O₄, MW 349.39 Da) is a synthetic small-molecule research intermediate that integrates three pharmacologically relevant modules within a single Boc-protected scaffold: a pyrazine-2-carbonyl cap, a glycyl linker, and a piperazine-1-carboxylate core bearing an acid-labile tert-butyloxycarbonyl (Boc) protecting group [1]. The compound has no known biological activity registered in ChEMBL or the ZINC database as of the latest annotation cycle [2]; it is primarily procured as a versatile building block for medicinal-chemistry derivatisation, including PROTAC linker elaboration and protease-targeted library synthesis [3]. The presence of the pyrazine-2-carbonyl moiety—a substructure found in the clinically validated proteasome inhibitor bortezomib and in nanomolar HIV-1 protease inhibitors—distinguishes this intermediate from simpler Boc-piperazine-glycine precursors that lack an N-terminal heteroaryl cap [4].

Why This Intermediate Cannot Be Replaced by Simpler Boc-Piperazines


Substituting this compound with a generic Boc-piperazine-glycine intermediate (e.g., tert-butyl 4-glycylpiperazine-1-carboxylate, CAS 352359-09-2) forfeits the N-terminal pyrazine-2-carbonyl group, which pre-installs a heteroaryl recognition element that is present in multiple nanomolar-protease inhibitor pharmacophores [1]. Removal of the pyrazine cap eliminates two hydrogen-bond-accepting aromatic nitrogen atoms and increases the scaffold's hydrogen-bond donor count from zero to one, altering both the topological polar surface area (TPSA) and the lipophilicity profile in ways that affect membrane permeability and target-engagement geometry . Conversely, using N-(pyrazin-2-ylcarbonyl)glycine (PZAG, MW 181.15) as a surrogate discards the piperazine-Boc module, which supplies a semi-rigid, protonatable linker element whose pKₐ modulation is critical for optimising solubility and ternary-complex formation in PROTAC design [2]. The three-component architecture—pyrazine cap, glycyl spacer, and Boc-piperazine handle—is therefore non-redundant for programmes where all three modules must be present in a single, immediately derivatisable intermediate.

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile vs. Boc-Glycyl-Piperazine

The target compound possesses zero hydrogen-bond donors (HBD = 0), a calculated logP (clogP) of +1.37, and a topological polar surface area (TPSA) of 97.32 Ų [1]. Its closest commercially available precursor, tert-butyl 4-glycylpiperazine-1-carboxylate (CAS 352359-09-2), carries one HBD, a substantially lower LogP of −0.76, and a reduced hydrogen-bond acceptor count of three versus nine for the target . The conversion of a primary amine (HBD = 1) to a pyrazine-2-carboxamide (HBD = 0) eliminates a hydrogen-bond donor while adding six hydrogen-bond acceptors and shifting clogP by over two log units in the positive direction. These differences directly influence passive membrane permeability predictions and oral bioavailability parameter compliance within Lipinski and Veber rule sets [1].

Physicochemical profiling Drug-likeness parameters Medicinal chemistry building blocks

Anti-Tubercular Activity of Pyrazine-2-Carbonyl Piperazines

Although the target compound itself has no reported biological activity in public databases [1], structurally congruent pyrazine-2-carbonyl piperazine derivatives have demonstrated quantifiable anti-tubercular activity. In a 2020 RSC Advances study, a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated against Mycobacterium tuberculosis H37Ra [2]. Five compounds (6a, 6e, 6h, 6j, 6k) exhibited IC₅₀ values ranging from 1.35 to 2.18 μM, with IC₉₀ values between 3.73 and 4.00 μM for the most potent analogues, while showing no cytotoxicity against HEK-293 cells [2]. The pyrazine-2-carbonyl-piperazine substructure shared with the target compound was a conserved pharmacophoric element across the active series.

Antitubercular agents Pyrazinamide analogues Mycobacterium tuberculosis H37Ra

HIV-1 Protease Inhibition by Pyrazine-2-Carbonyl-Glycine

The pyrazine-2-carbonyl-glycine motif embedded within the target compound is identical to the N-terminal portion of N-(pyrazin-2-ylcarbonyl)glycine (PZAG), a characterised HIV-1 protease inhibitor prodrug . In biochemical assays, PZAG inhibits HIV-1 protease with an IC₅₀ of 6 nM and a Kᵢ of 1.70 nM, using the Pr SF-2-WTQ7K-Pr substrate and LC/MS-MS detection after 24-hour incubation [1]. The target compound retains this intact pyrazine-carbonyl-glycine pharmacophore while offering a Boc-piperazine C-terminal extension that can be elaborated into peptidomimetic or heterobifunctional degrader molecules without disrupting the N-terminal recognition element.

HIV-1 protease inhibition Pyrazinoylglycine Antiviral pharmacophore

Piperazine Protonation and PROTAC Ternary-Complex Solubility

A 2022 systematic analysis of PROTACs bearing piperazine-containing linkers demonstrated that fine modulation of the piperazine pKₐ directly impacts the protonation state at physiological and endosomal pH, which in turn governs linker solubility and ternary-complex formation efficiency [1]. The target compound incorporates a Boc-piperazine-1-carboxylate moiety whose basic nitrogen (pKₐ ≈ 8–9 for the deprotected piperazine) remains masked by the Boc group during synthetic elaboration. Upon Boc deprotection, the liberated piperazine NH becomes available for protonation-dependent solubility enhancement, a property absent in non-basic polyethylene glycol (PEG) linkers. PROTAC constructs employing piperazine linkers have demonstrated target degradation DC₅₀ values in the low nanomolar range (e.g., PROTAC 30 exhibited the most significant degradation activity in the analysed dataset) [1].

PROTAC linker design Piperazine protonation Ternary complex solubility

Boc Deprotection Orthogonality vs. Base-Labile Alternatives

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen of the target compound is cleavable under mildly acidic conditions (typically TFA/CH₂Cl₂, 0–25 °C, 1–4 h), whereas the pyrazine-2-carboxamide and glycyl amide bonds remain stable under these conditions [1]. This orthogonal deprotection profile contrasts with Fmoc-protected piperazine analogues (which require basic conditions, e.g., 20% piperidine/DMF) and Cbz-protected variants (which require hydrogenolysis), enabling sequential deprotection strategies in solid-phase or solution-phase peptide-mimetic synthesis. The target compound's Boc group can be removed without affecting the pyrazine ring integrity—a consideration relevant given that pyrazine rings can undergo nucleophilic ring-opening under strongly basic conditions at elevated temperatures [2].

Boc deprotection Orthogonal protecting group strategy Solid-phase peptide synthesis compatibility

Lack of Intrinsic Bioactivity: A Clean-Slate Intermediate

The ZINC database explicitly records 'no known activity' for the target compound (ZINC29057069) against any biological target catalogued in ChEMBL 20 [1]. This lack of intrinsic bioactivity is a quantifiable differentiation factor when compared with structurally related pyrazine-2-carbonyl derivatives that carry pre-existing target engagement. For instance, the simpler N-(pyrazin-2-ylcarbonyl)glycine (PZAG) already inhibits HIV-1 protease with single-digit nanomolar potency and inhibits uric acid production via deamidase inhibition , which limits its utility as a negative-control building block. The target compound's Boc-protected piperazine extension sterically and electronically masks the free carboxylic acid of PZAG, abrogating pre-existing pharmacology until the molecule is deliberately elaborated.

Chemical probe development Inactive intermediate Negative control suitability

Research & Industrial Application Scenarios


PROTAC Linker Elaboration with a Protonatable Piperazine Module

The target compound provides a pre-assembled Boc-piperazine-glycyl scaffold with an N-terminal pyrazine cap that can be selectively deprotected (TFA) to liberate the piperazine NH for conjugation to E3 ligase ligands (e.g., thalidomide, VHL, or IAP binders). The protonatable piperazine nitrogen—once deprotected—enhances linker solubility at endosomal pH, a property supported by class-level evidence from piperazine-containing PROTACs that exhibit improved ternary-complex formation relative to PEG-only linkers [1]. The zero-HBD, elevated-clogP profile of the protected form (clogP = 1.37) also facilitates purification of early-stage intermediates by normal-phase or reverse-phase chromatography [2].

HIV-1 Protease Inhibitor Library Synthesis via C-Terminal Extension

Because the compound retains the intact pyrazine-2-carbonyl-glycine motif—which delivers single-digit nanomolar HIV-1 protease inhibition in the free acid form (PZAG: IC₅₀ = 6 nM, Kᵢ = 1.70 nM) [3]—it can serve as a central intermediate for parallel synthesis of C-terminal extended analogues. The Boc-piperazine handle allows systematic variation of the P1′–P2′ region of peptidomimetic inhibitors without re-synthesising the N-terminal recognition element, accelerating structure–activity relationship (SAR) exploration and reducing the synthetic burden relative to linear synthesis approaches.

Anti-Tubercular Lead Optimisation with Pyrazine-2-Carbonyl-Piperazine

Congeneric pyrazine-2-carbonyl piperazine derivatives have demonstrated IC₅₀ values of 1.35–2.18 μM against M. tuberculosis H37Ra with no cytotoxicity toward HEK-293 cells [4]. The target compound's pyrazine-2-carbonyl-piperazine-glycyl core can be elaborated via Boc deprotection and N-functionalisation to generate focused libraries targeting the mycobacterial cell wall or energy metabolism pathways. Procuring this intermediate eliminates the three- to four-step synthesis otherwise required to install the pyrazine-2-carbonyl-piperazine junction, compressing hit-to-lead timelines.

Chemical Probe Development: A Biologically Silent Scaffold for Target-ID

The documented absence of intrinsic biological activity against any target in ChEMBL 20 [5] makes the target compound suitable as a 'clean-slate' scaffold for chemical probe development. Researchers can install biotin, fluorophores, or photoaffinity labels via the glycyl amide or deprotected piperazine nitrogen without concern that the unmodified intermediate will contribute confounding background signal in pull-down, cellular thermal shift, or imaging assays. This contrasts with PZAG, which already inhibits HIV-1 protease and uric acid production pathways [3].

Quote Request

Request a Quote for tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.